6-Benzyloxyhexanal is a key intermediate in the synthesis of (±)-pestalotin and (±)-epipestalotin. [] Pestalotin is a gibberellin synergist isolated from the culture filtrate of Pestalotia cryptomeriaecola, an endophytic fungus of the Japanese cedar. [, ] It exhibits plant growth-regulating activity and is also known for its antifungal properties. [, ]
Compounds with a 6-benzyloxyhexanal-like structure have been explored for their therapeutic potential in various diseases. For example, 6-benzylthioinosine analogues have shown promise as anti-toxoplasmic agents, with potential applications in the treatment of toxoplasmosis2. The antiviral activity of 6-benzyl analogs of HEPT against HIV-1 suggests their potential use as anti-HIV-1 agents3. Derivatives of 6-benzyl-1,3-benzodioxole have been studied for their antineoplastic properties due to their ability to inhibit microtubule assembly4. Benzoxaborole antimalarial agents, including 6-(2-(alkoxycarbonyl)pyrazinyl-5-oxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles, have demonstrated potent antimalarial activity and in vivo efficacy6.
Some derivatives, such as 8-substituted O6-benzylguanine and related compounds, have been tested for their ability to inactivate human O6-alkylguanine-DNA alkyltransferase (AGT), which is a DNA repair protein. These compounds could potentially enhance the effectiveness of antitumor drugs that act by modifying the O6-position of DNA guanine residues7.
In the search for treatments for cognitive diseases like Alzheimer's, 2-benzoyl-6-benzylidenecyclohexanone analogs have been identified as potent dual inhibitors of acetylcholinesterase and butyrylcholinesterase8. Similarly, new substituted benzo[d]oxazole-based derivatives have been synthesized and evaluated as potential inhibitors of acetylcholinesterase and butyrylcholinesterase, showing potent inhibitory activity10.
The mechanism of action of compounds with a 6-benzyloxyhexanal-like structure varies depending on the target and the specific molecular modifications. For instance, novel 6-aryl-1,4-dihydro-benzo[d][1,3]oxazin-2-ones have been synthesized and tested as progesterone receptor (PR) antagonists, showing potent activity and selectivity for PR over other steroid receptors1. Similarly, 6-benzylthioinosine analogues act as inhibitors of the mammalian nucleoside transporter ENT1 and are selectively toxic to Toxoplasma gondii infected cells2. In the context of HIV-1, 6-benzyl analogs of HEPT were synthesized and evaluated for their anti-HIV-1 activity, with some compounds showing potent inhibition of HIV-1 replication3. Derivatives of 6-benzyl-1,3-benzodioxole inhibit tubulin polymerization and mitosis by competing with colchicine for binding to tubulin4. Additionally, 6-aryl benzoxazines have been identified as potent PR agonists, with some compounds being more potent than progesterone in vivo9.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9